![molecular formula C19H30N8 B5530400 N-methyl-2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5530400.png)
N-methyl-2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-4-amine
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Description
This compound is part of a broader class of chemicals that have been explored for their potential in various biological activities. Compounds with similar structures have been designed and synthesized to target specific biological pathways, showing the significance of detailed chemical analysis and synthesis approaches for their development.
Synthesis Analysis
The synthesis of closely related compounds often involves multi-step reactions, starting from basic structures like pyrimidine and triazole, and incorporating various functional groups through nucleophilic displacement and cyclocondensation reactions (Asghari et al., 2015). Such processes highlight the complexity and precision required in the synthesis of these compounds.
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals that interactions, such as hydrogen bonds and hydrophobic interactions, play crucial roles in their biological activity. For example, hydrogen bonds in the quaternary nitrogen of the piperazine ring have been suggested to contribute significantly to the activity of synthesized analogs (Asghari et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are often characterized by their interactions with biological targets. For instance, synthesized compounds showing lipo-oxygenase inhibition demonstrate the potential for targeted therapeutic applications (Asghari et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility and stability, are crucial for the compound's application in drug development. These properties can be influenced by the presence of functional groups and the overall molecular structure, affecting the compound's behavior in biological systems.
Chemical Properties Analysis
Chemical properties, including reactivity and the potential for forming specific interactions with biological molecules, are central to the compound's effectiveness as a therapeutic agent. Studies on similar compounds have focused on optimizing these properties to improve bioavailability and selectivity (Asghari et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-methyl-2-[4-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N8/c1-20-16-6-9-21-19(22-16)27-12-7-15(8-13-27)18-24-23-17(25(18)2)14-26-10-4-3-5-11-26/h6,9,15H,3-5,7-8,10-14H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNLTZIDAXPDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)N2CCC(CC2)C3=NN=C(N3C)CN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-4-amine |
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